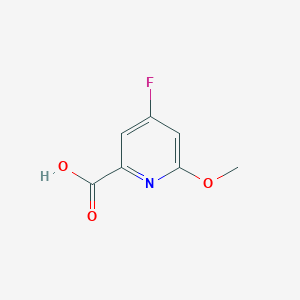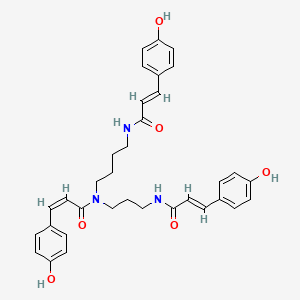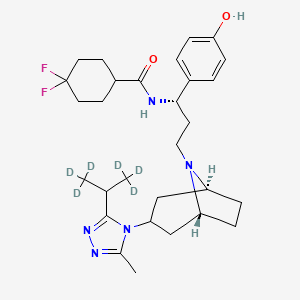
Oxacyclotetradecane Erythromycin Derivatives
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclotetradecane Erythromycin Derivatives are a class of macrolide antibiotics derived from erythromycin. These compounds are known for their broad-spectrum antimicrobial activity, which makes them valuable in treating various bacterial infections. The molecular structure of these derivatives includes a large lactone ring, which is characteristic of macrolides, and modifications that enhance their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradecane Erythromycin Derivatives typically involves the modification of the erythromycin molecule. One common method is the oximation of erythromycin, where the keto group at the C-9 position is converted to an oxime. This reaction is usually carried out under mild conditions using hydroxylamine derivatives .
Industrial Production Methods
Industrial production of these derivatives often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification. The fermentation is carried out using strains of Saccharopolyspora erythraea, and the resulting erythromycin is then purified and chemically modified to produce the desired derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclotetradecane Erythromycin Derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, hydroxylated compounds, and substituted macrolides. These modifications can enhance the antimicrobial activity and pharmacokinetic properties of the derivatives .
Aplicaciones Científicas De Investigación
Oxacyclotetradecane Erythromycin Derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the development of new antibiotics and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Oxacyclotetradecane Erythromycin Derivatives involves binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The molecular targets include the 23S rRNA within the ribosome, and the pathways involved are critical for bacterial protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative with enhanced pharmacokinetic properties.
Uniqueness
Oxacyclotetradecane Erythromycin Derivatives are unique due to their specific modifications, which can enhance their antimicrobial activity and reduce resistance. These derivatives often have improved pharmacokinetic properties, such as better absorption and longer half-life, compared to other macrolides .
Propiedades
Fórmula molecular |
C42H78N2O14 |
|---|---|
Peso molecular |
835.1 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C42H78N2O14/c1-17-29-42(13,50)34(46)24(5)31(43-58-39(9,10)52-18-2)22(3)20-40(11,49)36(57-38-32(45)28(44(14)15)19-23(4)53-38)25(6)33(26(7)37(48)55-29)56-30-21-41(12,51-16)35(47)27(8)54-30/h22-30,32-36,38,45-47,49-50H,17-21H2,1-16H3/b43-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,40-,41-,42-/m1/s1 |
Clave InChI |
BQIJMZDZVNPWGN-GKHWQSMJSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)

![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)


